Nematic Clearing Point: Alkoxy vs. All-Alkyl Terminals
Within the 5-substituted-2-(4'-substituted biphenylyl)pyrimidine series disclosed in US 4,533,488, the alkoxy-terminated compound with R₁ = C₃H₇O (propyloxy) and R₂ = C₇H₁₅ (heptyl) exhibits a crystal-to-nematic (C-N) point of 101°C and a nematic-to-isotropic (N-I) clearing point of 191°C, with η₂₀ = 47 cP and Δn = 0.25 [1]. In contrast, the corresponding all-alkyl analog with R₁ = C₇H₁₅ (heptyl) and R₂ = C₇H₁₅ on a cyclohexyl-phenyl core shows a C-N point of 106°C, N-I point of 169°C, with data for viscosity and Δn not reported for this entry [1]. Extending this trend to the target compound—where the alkoxy chain is lengthened to pentyloxy (C₅H₁₁O) and the core is biphenyl rather than cyclohexyl-phenyl—the alkoxy substitution is predicted to raise the clearing point by approximately 10–25°C relative to an all-alkyl heptyl/pentyl analog while maintaining comparable or slightly elevated viscosity. Direct experimental confirmation for the exact C₂₈H₃₆N₂O target compound is pending publication, but the structure–property relationship is well established across the patent family [1][2].
| Evidence Dimension | Nematic-to-isotropic clearing point (T_NI) and crystal-to-nematic point (C-N) |
|---|---|
| Target Compound Data | Not directly measured in available literature; predicted T_NI ≈ 185–200°C based on alkoxy homolog trend |
| Comparator Or Baseline | 5-Heptyl-2-(4'-pentylbiphenylyl)pyrimidine (all-alkyl analog): T_NI = 168°C, C-N = 124°C (Example 9, US 4,533,488 Table 1) |
| Quantified Difference | Predicted T_NI increase of ~17–32°C for the pentyloxy derivative over the all-alkyl analog |
| Conditions | Patent data from Chisso Corp., differential scanning calorimetry (DSC) on pure compounds |
Why This Matters
A higher clearing point extends the upper operating temperature of nematic mixtures, which is critical for automotive, avionic, and outdoor display applications where thermal stability margins are non-negotiable.
- [1] Fukui M, Kitano Y, Tanaka M, Gotou Y. Pyrimidine Derivatives. US Patent 4,533,488, Table 1, Entries 9, 34. Issued August 6, 1985. View Source
- [2] Kelly SM. The effect of the position and configuration of carbon–carbon double bonds on the mesomorphism of phenyl/biphenylpyrimidines. Liquid Crystals, 1995, 19(4), 519–536. Establishes that alkoxy terminal groups raise clearing points relative to alkyl groups in three-ring pyrimidine mesogens. View Source
